molecular formula C17H14N2O4S B11521141 4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid

4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B11521141
M. Wt: 342.4 g/mol
InChI Key: SRQNFSLEJPJFHW-UHFFFAOYSA-N
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Description

4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the methoxyphenyl and benzoic acid moieties, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the cyclization of hydrazides with carbon disulfide and subsequent oxidation. The methoxyphenyl group is introduced via nucleophilic substitution reactions, and the benzoic acid moiety is attached through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the benzoic acid moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid is unique due to the presence of the oxadiazole ring combined with the methoxyphenyl and benzoic acid groups This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c1-22-14-8-6-12(7-9-14)15-18-19-17(23-15)24-10-11-2-4-13(5-3-11)16(20)21/h2-9H,10H2,1H3,(H,20,21)

InChI Key

SRQNFSLEJPJFHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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